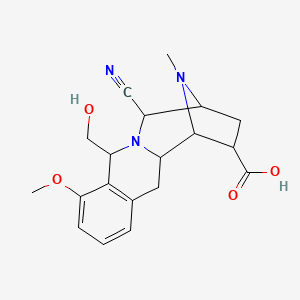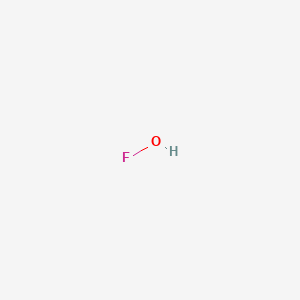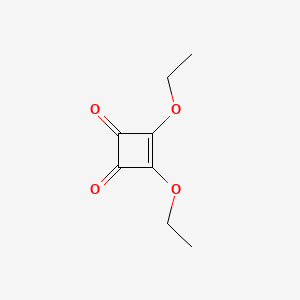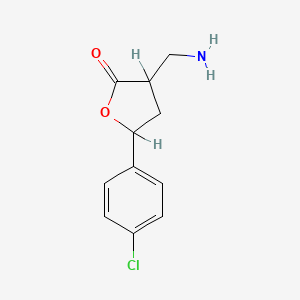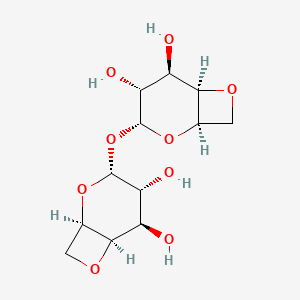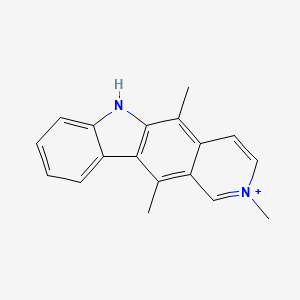
Vinyl iodide
Overview
Description
Vinyl iodide is a valuable intermediate in organic synthesis, offering unique reactivity due to the presence of both a vinyl group and an iodide. The iodide serves as a good leaving group in substitution reactions, while the vinyl group participates in various addition and cross-coupling reactions. This combination allows for the construction of complex molecular architectures from relatively simple starting materials.
Synthesis Analysis
The synthesis of vinyl iodides can be achieved through various methods. One notable approach is the ammonium iodide-induced sulfonylation of alkenes with DMSO and water, leading to the formation of vinyl methyl sulfones under metal-free conditions with high stereoselectivity and good functional group tolerance (Gao et al., 2015). Another efficient method involves copper-catalyzed S-vinylation of thiols with vinyl halides, offering good to excellent yields of vinyl sulfides (Kao & Lee, 2011).
Molecular Structure Analysis
The surface chemistry of this compound, particularly on Pt(111), reveals that upon adsorption, this compound partially decomposes, leaving behind vinyl fragments and atomic iodine (Liu et al., 1992). This decomposition underlines the inherent instability and reactivity of the this compound molecular structure when in contact with certain metal surfaces.
Chemical Reactions and Properties
Vinyl iodides undergo various chemical reactions, demonstrating their versatility. For instance, they participate in photoredox reactions with electron-deficient alkyl iodides, leading to the formation of boronic esters through radical addition followed by a 1,2-metalate rearrangement (Silvi et al., 2017). Additionally, palladium-catalyzed stereoretentive olefination of unactivated C(sp3)-H bonds with vinyl iodides at room temperature enables the synthesis of β-vinyl α-amino acids, illustrating a controlled way to introduce vinyl groups into molecules (Wang et al., 2014).
Physical Properties Analysis
The physical properties of this compound compounds can vary significantly depending on the specific structure and substituents. For instance, poly(vinyl alcohol)–iodine complexes show a blue color reaction in dilute aqueous solution, with absorption maxima dependent on concentrations of polymer, iodine, iodide ions, and boric acid, indicating the complex interaction between physical properties and chemical structure (Zwick, 1965).
Chemical Properties Analysis
The chemical properties of vinyl iodides make them invaluable in synthetic chemistry. They serve as efficient intermediates in the formation of coumarin derivatives via the Pechmann reaction under solvent-free conditions using poly(4-vinylpyridine)-supported copper iodide as a catalyst, showcasing their role in green chemistry and sustainability (Albadi et al., 2013).
Scientific Research Applications
Vinylation of Aromatic Halides :
- Vinyl iodides are used in the vinylation of aromatic halides. A study by Denmark and Butler (2008) showed the successful cross-coupling of aromatic iodides with divinyltetramethyldisiloxane in the presence of potassium trimethylsilanoate using palladium catalysis. This process was optimized using Design of Experiment (DoE) protocols, indicating vinyl iodides' relevance in aromatic compound synthesis (Denmark & Butler, 2008).
Copper-Catalyzed Coupling Reactions :
- Jiang et al. (2003) described a copper-catalyzed method for the amidation of vinyl bromides and iodides. This method, utilizing copper iodide and N,N'-dimethyl ethylenediamine, facilitated successful coupling with substrates containing diverse functional groups, retaining the double bond geometry of the vinyl halides (Jiang et al., 2003).
Photolysis Studies :
- The photolysis of vinyl iodide has been a subject of study, as noted by Yamashita (1975). Using UV light and a collision-free photochemical reactor, the primary process of this compound breaking down into vinyl radical and iodine was observed, providing insights into the behavior of this compound under photolytic conditions (Yamashita, 1975).
Photoredox Reactions :
- Silvi, Sandford, and Aggarwal (2017) demonstrated the reaction of vinyl boronates with electron-deficient alkyl iodides under visible light, leading to boronic esters with new C-C bonds. This indicates the utility of vinyl iodides in photoredox reactions, contributing to the field of sustainable chemistry (Silvi et al., 2017).
Stability in Reduction Reactions :
- Research by Denton and Parker (2009) found that vinyl iodides are stable during the reduction of propargyl alcohols, suggesting their potential utility in reactions where selective stability is required (Denton & Parker, 2009).
Copper Iodide Nanoparticles and Polymer Chemistry :
- Albadi et al. (2012) reported the use of poly(4-vinyl pyridine) supported nanoparticle of copper(I) iodide as a green and recyclable catalyst for the synthesis of 1,4-disubstituted-1H-1,2,3-triazoles, showcasing this compound's application in advanced catalysis and green chemistry (Albadi et al., 2012).
Mechanism of Action
Target of Action
Vinyl iodide, also known as iodoethene, is a versatile molecule that serves as an important building block and precursor in organic synthesis . Its primary targets are the carbon atoms in organic compounds, where it participates in carbon-carbon forming reactions .
Mode of Action
This compound interacts with its targets through transition-metal catalyzed cross-coupling reactions, such as the Stille reaction, Heck reaction, Sonogashira coupling, and Suzuki coupling . In these reactions, this compound forms new carbon-carbon bonds, enabling the synthesis of complex organic structures .
Biochemical Pathways
This compound affects the biochemical pathways involved in organic synthesis. It is commonly used in carbon-carbon forming reactions, contributing to the synthesis of natural products and drugs . For instance, it can undergo elimination with a strong base to give corresponding alkyne, and can be converted to suitable vinyl Grignard reagents .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds, which enables the construction of complex organic molecules . This is crucial in the synthesis of a wide range of compounds, including natural products and pharmaceuticals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
iodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3I/c1-2-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZPUGJZVBLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060476 | |
| Record name | Ethene, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
593-66-8 | |
| Record name | Iodoethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F8F0IJ60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is vinyl iodide and what are its key applications in organic synthesis?
A1: this compound (iodoethene) is an organoiodine compound with the formula CH2CHI. It serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions, like the Stille, Suzuki, Sonogashira, and Heck reactions, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors.
Q2: What are some examples of reactions where this compound participates as a key component?
A2: this compound is a crucial component in various reactions. For instance, it reacts with diynes in an iodo-yne polymerization to create semifluorinated polymers containing this compound groups along the polymer chain. These polymers can be further modified through metal-catalyzed cross-coupling reactions or by transforming the iodide into an activated alkyne for cycloadditions with azides. [] Additionally, this compound plays a crucial role in synthesizing polysubstituted cyclopentenones through a palladium-catalyzed, three-component, intermolecular Pauson-Khand-type reaction. []
Q3: Can you elaborate on the role of this compound in forming enol ethers?
A3: Vinyl iodides bearing pendant alcohol groups can be transformed into cyclic enol ethers through a nickel-catalyzed C-O bond formation. The olefin in both the this compound starting material and the enol ether product coordinates with nickel(0) intermediates, facilitating the reaction. [] This interaction significantly influences the free energy of the vinyl C-O reductive elimination step, making it unusually facile compared to other C-O reductive eliminations at nickel(II). []
Q4: How does the reactivity of this compound compare to aryl iodide in oxidative addition to gold?
A4: Interestingly, both alkynyl and vinyl iodides demonstrate faster reaction rates compared to aryl iodides in oxidative addition to gold. This reactivity trend is observed in the presence of the hemilabile Ad2P(o-C6H4)NMe2 ligand, which promotes a fast, quantitative, and irreversible oxidative addition. []
Q5: Can you provide examples of how this compound contributes to the synthesis of natural products?
A5: Absolutely. This compound serves as a key intermediate in the total synthesis of various natural products. Examples include:
- (+)-pumiliotoxins A, B, and 225F: Palladium(0)-catalyzed cross-coupling reactions between homoallylic organozincs and vinyl iodides are employed. []
- Rapamycin: Vinyl iodides are essential building blocks for constructing the triene portion of the molecule through Stille coupling reactions. []
- Amphidinolide O: A stereoselective synthesis of the C12-C17 fragment utilizes a titanium-mediated diastereoselective anti-aldol reaction as a key step. []
- (−)-Stipiamide and its structural variants: Stille and Sonogashira couplings with vinyl iodides are crucial steps in their synthesis. [, ]
- Palmyrolide A: A copper-catalyzed intramolecular coupling of this compound with amide generates the enamide macrolide core of the natural product. []
- Calystegines B2 and B3: An intramolecular Nozaki-Hiyama-Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide is key to the synthesis. []
Q6: How does the photodissociation of this compound differ from that of other vinyl halides?
A6: Unlike other vinyl halides (C2H3X, where X = F, Cl, Br), where the HX product channel is significant, photodissociation of this compound predominantly leads to C-I bond cleavage. This difference arises from the increasing X(np) non-bonding character of the highest occupied molecular orbital in vinyl halides with increasing halogen mass. This change reduces the torsional force in the excited state, making excited-state C-I bond fission more favorable than internal conversion. []
Q7: Are there alternative methods to prepare vinyl iodides besides those mentioned?
A7: Yes, besides the methods already discussed, vinyl iodides can also be synthesized through a copper(I)-catalyzed Finkelstein-type halide-exchange reaction of vinyl bromides with potassium iodide. [] This method offers a stereospecific route to vinyl iodides under mild reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)
![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)

